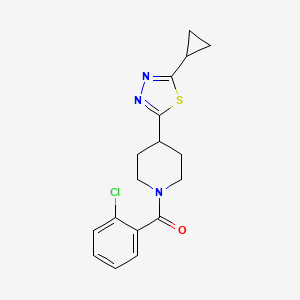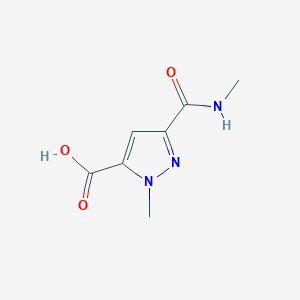
1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid, also known as MPA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPA is a pyrazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Material Science
Research by Radi et al. (2015) focuses on the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives and their coordination complexes with CuII/CoII/ZnII. These complexes were studied for their chelation and crystallization properties, leading to the formation of mononuclear chelate complexes with potential applications in material science due to their 2D hydrogen-bonded networks (Radi et al., 2015).
Synthetic Organic Chemistry
Yıldırım et al. (2005) demonstrated the synthesis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions involving acid chlorides and various binucleophiles. This work highlights the versatility of pyrazole derivatives in organic synthesis, providing a foundation for further chemical transformations (Yıldırım et al., 2005).
Nanotechnology and Catalysis
Zolfigol et al. (2015) explored the synthesis and characterization of novel nano organo solid acids with urea moiety, highlighting their catalytic applications in the synthesis of various organic compounds. This research underscores the importance of pyrazole derivatives in developing new catalysts for green chemistry applications (Zolfigol et al., 2015).
Luminescence and Optical Properties
Su et al. (2014) synthesized and characterized transition metal complexes with uncoordinated carboxyl groups, including derivatives of pyrazole-carboxylic acid. These complexes were examined for their luminescence properties, which could be relevant for applications in optical materials and sensors (Su et al., 2014).
Propiedades
IUPAC Name |
2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUMXYQWWBXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2877887.png)
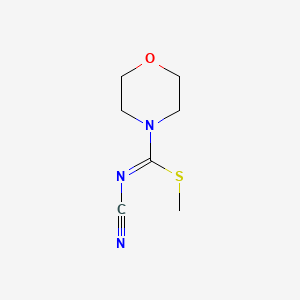
![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B2877889.png)
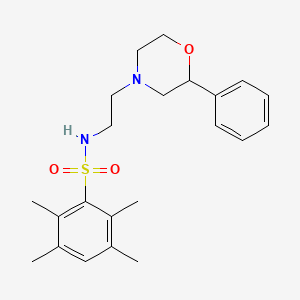
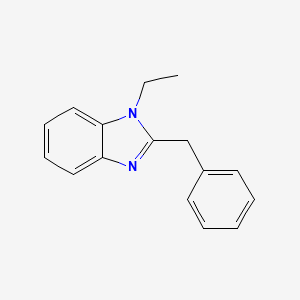
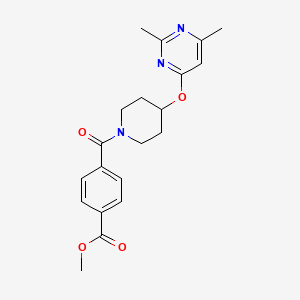

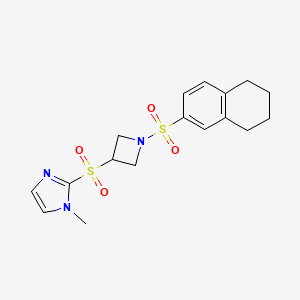
![(Z)-1-(3-fluorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877900.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone](/img/structure/B2877901.png)
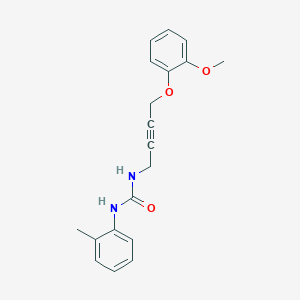
![4,7,8-Trimethyl-2-[(2-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2877904.png)
